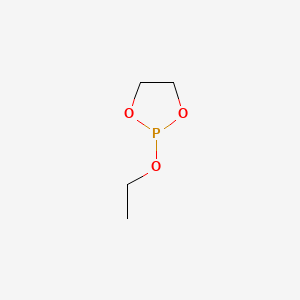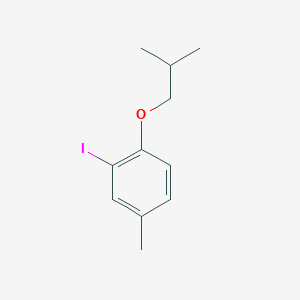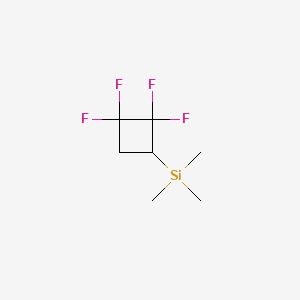
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- is an organic compound with the molecular formula C14H20O4. It is characterized by the presence of a benzene ring substituted with two methanol groups and a 5,5-dimethyl-1,3-dioxane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- typically involves the reaction of 1,3-benzenedimethanol with 5,5-dimethyl-1,3-dioxane-2-one. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards. The use of advanced technologies and equipment can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol groups can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Applications De Recherche Scientifique
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methanol groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring and dioxane moiety contribute to the compound’s stability and reactivity, influencing its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedimethanol: Lacks the dioxane moiety, resulting in different chemical and physical properties.
5,5-Dimethyl-1,3-dioxane-2-one: Contains the dioxane moiety but lacks the benzene ring and methanol groups.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique features of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-.
Uniqueness
The uniqueness of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- lies in its combination of a benzene ring, methanol groups, and a dioxane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
213622-11-8 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
[3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C14H20O4/c1-14(2)8-17-13(18-9-14)12-4-10(6-15)3-11(5-12)7-16/h3-5,13,15-16H,6-9H2,1-2H3 |
Clé InChI |
YKUYKEISKILTEE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C2=CC(=CC(=C2)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)





![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)




![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)

